

comparative docking analysis of quinoline derivatives.

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2,4-Quinolinediol monosodium salt

Cat. No.: B13709562

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References

- Comparative Docking Analysis of Quinoline Derivatives in Drug Discovery - Benchchem.
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- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI.
- Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery - IntechOpen.
- Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC.
- The Impact of Software Used and the Type of Target Protein on Molecular Docking Accuracy - MDPI.

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Sources

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